4,5-Difluorophthalic anhydride
Description
Overview of Fluorinated Phthalic Anhydrides in Chemical Science
Phthalic anhydride (B1165640), an organic compound with the formula C₆H₄(CO)₂O, is a versatile and important industrial chemical. wikipedia.orgdouwin-chem.com It is the anhydride of phthalic acid and was the first dicarboxylic acid anhydride to be used commercially. wikipedia.org As white solids, phthalic anhydrides are fundamental in the large-scale production of plasticizers, dyes, and resins. wikipedia.orgdouwin-chem.com Their reactivity, which includes hydrolysis, alcoholysis, and ammonolysis, allows them to serve as building blocks for a vast array of more complex molecules. douwin-chem.com For example, they are used to synthesize phenolphthalein, various polyester (B1180765) resins, and alkyd resins. wikipedia.orgdouwin-chem.com
The introduction of fluorine into organic molecules can dramatically alter their physical and chemical properties. researchgate.net Fluorine's high electronegativity, the strength of the carbon-fluorine bond, and its small size contribute to unique characteristics in the resulting fluorinated compounds. beilstein-journals.orgjst.go.jp When applied to phthalic anhydrides, fluorination leads to intermediates with modified reactivity and properties. Fluorinated aromatic compounds are significant in the development of pharmaceuticals, agrochemicals, liquid crystals, and high-performance polymers. researchgate.netroutledge.com The presence of fluorine can enhance thermal stability, and solubility, and alter the electronic nature of the molecule, making fluorinated phthalic anhydrides valuable precursors in materials science. For instance, fluorinated anhydrides are key intermediates in creating monomers for advanced polyimides, which exhibit excellent thermal resistance and mechanical properties. google.com
Significance of 4,5-Difluorophthalic Anhydride as a Research Target
This compound, a specific isomer of difluorinated phthalic anhydride, is a compound of particular interest for researchers. Its structure, featuring two fluorine atoms on the benzene (B151609) ring, makes it a valuable building block in the synthesis of specialized polymers and fine chemicals. The compound serves as a key intermediate for creating monomers used in high-performance materials. google.com
The synthesis of this compound often starts from 4,5-dichlorophthalic acid or its anhydride. google.commdpi.com A common method involves a halogen-exchange reaction, where the chlorine atoms are replaced with fluorine using a fluoride (B91410) salt like potassium fluoride in a solvent. google.com Another route involves the dehydration of 4,5-difluorophthalic acid, which can be achieved by heating with acetic anhydride. google.comprepchem.com The reactivity of the anhydride ring allows for its opening by various nucleophiles, leading to the formation of dicarboxylic acid derivatives and phthalimides, which are precursors for further chemical transformations. mdpi.comnih.gov
The physical and chemical properties of this compound are summarized in the table below.
| Property | Value |
| Chemical Formula | C₈H₂F₂O₃ sigmaaldrich.comsigmaaldrich.com |
| Molecular Weight | 184.10 g/mol sigmaaldrich.comsigmaaldrich.com |
| CAS Number | 18959-30-3 sigmaaldrich.comclearsynth.com |
| Appearance | White solid nih.gov |
| Melting Point | 92-96 °C sigmaaldrich.comsigmaaldrich.com |
| Synonyms | 5,6-difluoro-2-benzofuran-1,3-dione clearsynth.com |
This table was generated based on data from the search results.
Evolution of Research on this compound: A Historical Perspective
The study of this compound is rooted in the broader history of organofluorine chemistry, which began even before the isolation of elemental fluorine in 1886 by Henri Moissan. jst.go.jpnih.gov Key advancements in the 19th and early 20th centuries laid the groundwork for synthesizing fluorinated aromatic compounds. The first formation of an aryl carbon-fluorine (C-F) bond was reported in the 1870s. nih.gov A significant breakthrough came in 1927 with the Schiemann reaction, a method for preparing fluorinated aromatic compounds from diazonium salts. nih.gov Another crucial development was the halogen exchange method reported by Gottlieb in 1936, which uses potassium fluoride to replace chlorine with fluorine. nih.gov
Research specifically mentioning the synthesis of this compound appears in later literature, often in the context of creating other valuable compounds. For example, patents describe its synthesis as an intermediate in the multi-step preparation of 4,5-difluoroanthranilic acid, a compound with applications in pharmaceuticals. google.com These synthetic routes typically involve the halogen-exchange fluorination of 4,5-dichlorophthalic anhydride with potassium fluoride in a solvent like sulfolane (B150427), followed by further reactions. google.com Another documented method involves the dehydration of 4,5-difluorophthalic acid by refluxing it in acetic anhydride, yielding the target anhydride. google.comprepchem.com The continued interest in this compound is driven by the demand for new fluorinated materials, particularly polymers with enhanced properties for advanced applications. routledge.comgoogle.com
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5,6-difluoro-2-benzofuran-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H2F2O3/c9-5-1-3-4(2-6(5)10)8(12)13-7(3)11/h1-2H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UATBWQQFLABWKR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C2C(=CC(=C1F)F)C(=O)OC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H2F2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10348667 | |
| Record name | 4,5-DIFLUOROPHTHALIC ANHYDRIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
18959-30-3 | |
| Record name | 4,5-DIFLUOROPHTHALIC ANHYDRIDE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10348667 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,5-Difluorophthalic Anhydride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Advanced Synthetic Methodologies for 4,5 Difluorophthalic Anhydride
Fluorination Strategies from Halogenated Precursors
The conversion of halogenated, typically chlorinated, phthalic acid derivatives into their fluorinated counterparts is a common and economically viable strategy. This approach leverages the relative availability of chlorinated aromatic compounds.
Nucleophilic aromatic substitution (SNAr) stands out as a primary method for this transformation. The mechanism involves the attack of a nucleophilic fluoride (B91410) source on an aromatic ring activated by electron-withdrawing groups, followed by the displacement of a leaving group, such as a chloride ion. libretexts.orglumenlearning.comlibretexts.org The carbonyl groups of the anhydride (B1165640) ring provide sufficient activation for the substitution to occur.
A well-established method for synthesizing 4,5-difluorophthalic anhydride is through a halogen-exchange (Halex) reaction on 4,5-dichlorophthalic anhydride using potassium fluoride (KF). google.com This reaction requires high temperatures to overcome the activation energy for the substitution. In a typical procedure, 4,5-dichlorophthalic anhydride is heated with potassium fluoride in a high-boiling point aprotic polar solvent. google.com For instance, the reaction can be carried out in dry sulfolane (B150427) at a temperature of 185°C for approximately two hours to facilitate the displacement of both chlorine atoms by fluorine. google.com This process starts with the conversion of 4,5-dichlorophthalic acid to its corresponding anhydride, 4,5-dichlorophthalic anhydride, by heating with an agent like acetic anhydride. google.com
The choice of solvent and reaction parameters is critical in SNAr fluorination, significantly impacting reaction rates, yields, and the formation of byproducts. nih.gov High-boiling, aprotic polar solvents such as sulfolane or dimethyl sulfoxide (B87167) (DMSO) are preferred because they effectively solvate the potassium cation, increasing the nucleophilicity of the fluoride anion. google.comnih.gov
The reaction temperature is another crucial parameter. While higher temperatures (e.g., >130°C) are often necessary to drive the reaction to completion, they can also lead to side reactions. nih.gov For example, using DMSO at a lower temperature of 80°C can improve reactivity in some SNAr fluorinations, but may also promote competing etherification side reactions, where the solvent or its impurities act as nucleophiles. nih.gov The water content of the reaction medium must be rigorously controlled, as trace amounts of water can hydrate (B1144303) the fluoride ions, drastically reducing their nucleophilicity and leading to lower yields. nih.gov
Table 1: Comparison of Reaction Parameters for KF-Mediated Fluorination
| Precursor | Fluorinating Agent | Solvent | Temperature | Yield | Source |
|---|---|---|---|---|---|
| 4,5-Dichlorophthalic Anhydride | Potassium Fluoride (KF) | Sulfolane | 185°C | Not specified in abstract | google.com |
| General Aryl Halides | Anhydrous KF or CsF | Aprotic Solvents | >130°C | Varies | nih.gov |
Modern fluorinating agents offer alternative pathways that can sometimes be performed under milder conditions compared to traditional Halex reactions.
Diethylaminosulfur Trifluoride (DAST): DAST is a versatile nucleophilic fluorinating agent widely used to convert alcohols to alkyl fluorides and carbonyl compounds to geminal difluorides. enamine.netsigmaaldrich.comcommonorganicchemistry.comwikipedia.org While direct fluorination of an unsubstituted aromatic ring with DAST is not its primary application, it could theoretically be used to convert a precursor like 4,5-dihydroxyphthalic acid into this compound. DAST is also capable of converting carboxylic acids into their corresponding acyl fluorides. wikipedia.org
Selectfluor® (F-TEDA-BF4): In contrast to DAST, Selectfluor is an electrophilic fluorinating agent. organic-chemistry.orgwikipedia.org It delivers an electrophilic fluorine atom ("F+") and is used for the fluorination of electron-rich aromatic rings and enolates. organic-chemistry.orgwikipedia.orgnih.gov A palladium-catalyzed process has been developed for the fluorination of arylboronic acid derivatives using Selectfluor. harvard.edu This suggests a potential route where a 4,5-diborylated phthalic acid derivative could be fluorinated. The mechanism for electrophilic fluorination can proceed through a single-electron transfer (SET) pathway. wikipedia.orgharvard.edu
Table 2: Overview of Specialized Fluorinating Agents
| Reagent | Type | Formula | Common Applications |
|---|---|---|---|
| DAST | Nucleophilic | Et₂NSF₃ | Alcohol to alkyl fluoride; Aldehyde/ketone to geminal difluoride. wikipedia.org |
| Selectfluor | Electrophilic | C₇H₁₄B₂ClF₉N₂ | Fluorination of electron-rich arenes, enolates; Used in metal-catalyzed fluorinations. organic-chemistry.orgwikipedia.org |
An alternative synthetic strategy involves the use of a phthalimide (B116566) intermediate. The imide group can offer different solubility and reactivity profiles compared to the anhydride, which can be advantageous in a multi-step sequence. A plausible route could involve:
Imide Formation: 4,5-Dichlorophthalic anhydride is converted to 4,5-dichlorophthalimide (B101854) by heating with an ammonia (B1221849) source, such as aqueous ammonia or urea. turito.combyjus.com
Fluorination: The 4,5-dichlorophthalimide undergoes a nucleophilic aromatic substitution (Halex) reaction, similar to the anhydride, using a fluoride source like KF in a polar aprotic solvent at high temperature to yield 4,5-difluorophthalimide.
Hydrolysis and Dehydration: The resulting 4,5-difluorophthalimide is then hydrolyzed under acidic or basic conditions to form 4,5-difluorophthalic acid. Subsequent heating of the diacid, often with a dehydrating agent like acetic anhydride, yields the final product, this compound. google.comprepchem.com
Nucleophilic Aromatic Substitution (SNAr) Reactions
Novel Synthetic Routes
Research into fluorination chemistry continues to yield novel methods that offer potential advantages such as milder reaction conditions, higher yields, and improved environmental profiles.
One such approach involves the use of hydrogen fluoride complexed with an organic base, such as hydrogen fluoride pyridine (B92270) or hydrogen fluoride triethylamine (B128534) complex. google.com These reagents have been successfully used to prepare 4-fluorophthalic anhydride from 4-chlorophthalic anhydride at temperatures between 100-180°C, achieving high conversion and yields. google.com This methodology presents a potentially more controlled and efficient alternative to using solid KF.
Another advancement in SNAr fluorination is the use of anhydrous tetramethylammonium (B1211777) fluoride (Me4NF) and its alcohol adducts. nih.gov Reagents like the tetramethylammonium fluoride tert-amyl alcohol adduct (Me4NF•t-AmylOH) have been shown to be effective, bench-stable fluoride sources for SNAr reactions. nih.gov They can facilitate fluorination under milder conditions (e.g., 80°C in DMSO) without the stringent requirement for anhydrous solvents, potentially simplifying the process and broadening its applicability. nih.gov
Cyanation and Hydrolysis from Halogenated Benzenes (e.g., 4,5-difluoro-1,2-dibromobenzene)
A significant pathway to this compound begins with the halogenated benzene (B151609) compound, 1,2-dibromo-4,5-difluorobenzene (B1294824). This method involves a two-step process: a cyanation reaction followed by hydrolysis.
The initial step is the conversion of the dibromo-functional groups to dicyano-groups. This is effectively accomplished through a palladium-catalyzed reaction. Specifically, 1,2-dibromo-4,5-difluorobenzene is reacted with zinc cyanide (Zn(CN)₂) in the presence of a palladium catalyst to yield 4,5-difluorophthalonitrile (B176858). umich.edu This nucleophilic substitution of bromide with cyanide is a crucial transformation to introduce the necessary carbon atoms for the subsequent anhydride ring formation.
The resulting 4,5-difluorophthalonitrile is then hydrolyzed to form the corresponding 4,5-difluorophthalic acid. This hydrolysis step is typically carried out under acidic or basic conditions, which converts the nitrile groups (-CN) into carboxylic acid groups (-COOH). The intermediate diacid is then subjected to dehydration to form the final product, this compound.
Conversion of 4,5-Difluorophthalonitrile
The direct conversion of 4,5-difluorophthalonitrile serves as a critical step in the synthesis of this compound. umich.edu The process involves the hydrolysis of the two nitrile groups on the benzene ring to form the intermediate, 4,5-difluorophthalic acid.
This intermediate diacid is then converted to this compound through a dehydration reaction. A common and effective method for this cyclization is to heat the 4,5-difluorophthalic acid in the presence of a dehydrating agent such as acetic anhydride. prepchem.com In a documented procedure, suspending 4,5-difluorophthalic acid in acetic anhydride and heating the mixture to reflux for two hours resulted in the formation of the crude anhydride. After evaporation of the solvent, a high yield of the product was obtained. prepchem.com
The following table summarizes the reaction data for the conversion of the diacid to the anhydride:
| Reactant | Reagent | Reaction Time | Yield of Crude Product |
| 4,5-Difluorophthalic acid | Acetic Anhydride | 2 hours (reflux) | 95% |
Table 1: Synthesis of this compound from its Diacid. Data sourced from PrepChem. prepchem.com
Yield Optimization and Purity Enhancement in this compound Synthesis
Achieving high yield and exceptional purity is paramount in the synthesis of this compound for its use in specialized applications. The dehydration of 4,5-difluorophthalic acid using acetic anhydride has been shown to produce a high crude yield of 95%. prepchem.com However, further purification is often necessary to meet stringent quality standards.
Several techniques can be employed to enhance the purity of the final product. One common method is recrystallization. For instance, a crude product can be purified by dissolving it in a suitable solvent at an elevated temperature and then allowing it to crystallize upon cooling. For similar fluorinated phthalic anhydrides, solvents like n-decane have been used effectively for this purpose. google.com
Another purification strategy involves a hydrolysis and re-dehydration cycle. Impure anhydride can be deliberately hydrolyzed back to the dicarboxylic acid in an aqueous solution. This process can help in removing impurities that are more soluble in the aqueous phase. The purified diacid is then isolated and dehydrated back to the anhydride, a method that has been used to purify other anhydrides like 4-phenylethynylphthalic anhydride.
For removing specific types of impurities, washing with specialized solvents can be effective. In the purification of tetrachlorophthalic anhydride, for example, washing with a chlorinated solvent at elevated temperatures has been used to remove impurities like hexachlorobenzene. epo.org A similar principle could be applied to this compound, selecting a solvent in which the anhydride has low solubility while the impurities are readily dissolved. Furthermore, purification of crude oxydiphthalic anhydride has been achieved by hydrolysis in an aqueous solution containing a carboxylic acid, such as propionic acid, followed by recrystallization. google.com These methods highlight potential pathways for achieving high-purity this compound suitable for demanding applications.
Mechanistic Investigations of 4,5 Difluorophthalic Anhydride Reactions
Nucleophilic Acyl Substitution Pathways
The fundamental reaction mechanism for 4,5-difluorophthalic anhydride (B1165640) with neutral nucleophiles is nucleophilic acyl substitution. This process generally involves two key stages: the initial nucleophilic attack on one of the carbonyl carbons to form a tetrahedral intermediate, followed by the collapse of this intermediate, which results in the opening of the anhydride ring and the formation of a carboxylate leaving group. nih.govstackexchange.com The fluorine atoms at the 4 and 5 positions enhance the reactivity of the anhydride compared to unsubstituted or chlorinated analogs by increasing the partial positive charge on the carbonyl carbons.
Reaction with Alcohols for Ester Formation
The reaction of 4,5-difluorophthalic anhydride with alcohols, a process known as alcoholysis, yields monoesterified carboxylic acids. libretexts.orgchemguide.co.uk The alcohol acts as a neutral nucleophile, attacking one of the electrophilic carbonyl carbons. chemistrysteps.com This is followed by deprotonation, often facilitated by a weak base like pyridine (B92270), and subsequent elimination of the carboxylate leaving group to form the ester. libretexts.orglibretexts.orglibretexts.org
The general mechanism proceeds as follows:
Nucleophilic Attack: The oxygen atom of the alcohol attacks a carbonyl carbon of the anhydride. libretexts.org
Tetrahedral Intermediate Formation: The pi bond of the carbonyl breaks, forming a tetrahedral alkoxide intermediate. libretexts.org
Proton Transfer: A base, such as pyridine or another alcohol molecule, deprotonates the attacking alcohol, which is now positively charged. libretexts.orglibretexts.org
Ring Opening: The tetrahedral intermediate collapses, reforming the carbonyl double bond and breaking the C-O bond within the anhydride ring. This results in the formation of an ester and a carboxylate. libretexts.orglibretexts.org
Protonation: The carboxylate is protonated in a final step to yield the second carboxylic acid group. libretexts.org
Table 1: General Reaction of this compound with Alcohols
| Reactants | Product | Conditions |
|---|
Reaction with Amines for Amide Formation
Amines react with this compound in a process called aminolysis to form amides. libretexts.org The reaction mechanism is analogous to that with alcohols. A primary or secondary amine acts as the nucleophile, attacking a carbonyl carbon. libretexts.org This leads to the ring-opened product, a phthalamic acid derivative. jetir.org Due to the acidity of the resulting carboxylic acid, two equivalents of the amine are often required: one to act as the nucleophile and the second to act as a base, neutralizing the carboxylic acid and preventing the protonation of the reactant amine. libretexts.orgsaskoer.ca
The reaction proceeds through these steps:
Nucleophilic Attack: The nitrogen atom of the amine attacks one of the carbonyl carbons. libretexts.org
Tetrahedral Intermediate Formation: A zwitterionic tetrahedral intermediate is formed.
Proton Transfer: A second amine molecule acts as a base to deprotonate the nitrogen atom. libretexts.orglibretexts.org
Ring Opening: The intermediate collapses, breaking the anhydride ring to yield the amide and a carboxylate anion. libretexts.org
The initial product is a 2-(aminocarbonyl)-4,5-difluorobenzoic acid (a phthalamic acid). This intermediate can then undergo an intramolecular cyclization, especially at higher temperatures, to form a phthalimide (B116566). jetir.orgorganic-chemistry.org
Reaction with Water for Carboxylic Acid Formation
Hydrolysis of this compound with water leads to the corresponding dicarboxylic acid, 4,5-difluorophthalic acid. libretexts.org This reaction is typically rapid and can occur even with atmospheric moisture, making it important to store the anhydride in dry conditions. libretexts.org The mechanism is a direct nucleophilic acyl substitution where water is the nucleophile. chemguide.co.uk
The process involves:
Nucleophilic Attack: A water molecule attacks a carbonyl carbon.
Proton Transfer: A second water molecule or another base facilitates the deprotonation of the attacking water molecule. libretexts.org
Ring Opening: The resulting tetrahedral intermediate collapses, cleaving the anhydride ring to form the two carboxylic acid groups of 4,5-difluorophthalic acid. libretexts.org
This transformation is a common synthetic route to produce 4,5-difluorophthalic acid. Conversely, the anhydride can be synthesized from the diacid through dehydration, for instance, by refluxing in acetic anhydride. prepchem.com
Table 2: Nucleophilic Acyl Substitution Products of this compound
| Nucleophile | Intermediate Product | Final Product (if applicable) |
|---|---|---|
| Alcohol (R-OH) | 4-carboxy-5-fluoro-2-(alkoxycarbonyl)benzoic acid | - |
| Amine (R-NH₂) | 2-(aminocarbonyl)-4,5-difluorobenzoic acid | N-substituted-4,5-difluorophthalimide (with heat) |
Investigation of Catalytic Effects on Reaction Mechanisms
Various catalysts can be employed to enhance the rate and selectivity of reactions involving phthalic anhydrides. These catalysts typically work by increasing the electrophilicity of the anhydride or by activating the nucleophile.
Acid Catalysis: Lewis acids such as tantalum pentachloride-silica gel (TaCl₅-silica gel) can catalyze the formation of imides from anhydrides. organic-chemistry.org The Lewis acid coordinates to the carbonyl oxygen, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack. In the synthesis of anthraquinones from phthalic anhydrides, catalysts like aluminum trichloride (B1173362), or mixtures of hydrogen fluoride (B91410) and boron trifluoride, are used for Friedel–Crafts acylation reactions. thieme-connect.de
Base Catalysis: Bases like pyridine are commonly used in esterification and amidation reactions. libretexts.org They can act as nucleophilic catalysts themselves, reacting with the anhydride to form a highly reactive acylonium intermediate. More commonly, they serve as a general base to deprotonate the nucleophile during the reaction, increasing its nucleophilicity and neutralizing the carboxylic acid byproduct. libretexts.orglibretexts.org 4-Dimethylaminopyridine (DMAP) is a particularly effective nucleophilic catalyst for acylation reactions. researchgate.net
Metal Catalysis: Transition metals are also used. For instance, hydrated Fe(III) salts have been shown to efficiently catalyze the transamidation of phthalimide. organic-chemistry.org Rhodium catalysts have been used for the carbonylation of indolines using anhydrides as the carbonyl source. nih.gov
Heterogeneous Catalysis: Clay catalysts, such as Montmorillonite-KSF, offer an environmentally friendly option. They are reusable solid acid catalysts that can promote the synthesis of phthalimides from phthalic anhydride and amines under mild conditions, leading to high yields and easy work-up. jetir.org
Ring-Opening and Cyclization Reactions
The reaction of this compound with bifunctional nucleophiles can lead to initial ring-opening followed by subsequent cyclization to form new heterocyclic systems. The reactivity is analogous to that of other phthalic anhydrides, such as 4,5-dichlorophthalic anhydride, where the initial step is the opening of the anhydride ring. mdpi.comnih.gov
Reactivity with Thiosemicarbazide (B42300) and Amines to Produce Carboxylic Acid Derivatives and Phthalimides
The reaction of this compound with amines or thiosemicarbazide serves as a key pathway to important chemical intermediates. mdpi.com
Reaction with Thiosemicarbazide: Thiosemicarbazide, with its nucleophilic hydrazine (B178648) nitrogen, reacts with this compound in a similar fashion. The initial attack by the terminal nitrogen of the thiosemicarbazide opens the anhydride ring to yield a carboxylic acid derivative. mdpi.comnih.gov A study on the analogous 4,5-dichlorophthalic anhydride showed that refluxing with thiosemicarbazide in glacial acetic acid yielded 2-(2-carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid. mdpi.com A similar outcome is expected for the difluoro-substituted anhydride. This resulting carboxylic acid derivative can then be used as a precursor for further cyclizations to form various heterocyclic compounds. mdpi.com
The table below, based on findings for the closely related 4,5-dichlorophthalic anhydride, illustrates the types of products that can be formed. mdpi.comnih.gov
Table 3: Representative Products from the Reaction of 4,5-Dichlorophthalic Anhydride with Amines and Thiosemicarbazide
| Nucleophile | Solvent | Product Type | Product Name |
|---|---|---|---|
| Thiosemicarbazide | Glacial Acetic Acid | Carboxylic Acid Derivative | 2-(2-Carbamothioylhydrazine-1-carbonyl)-4,5-dichlorobenzoic acid |
| 2-Amino-thiophene-3-carboxylic acid ethyl ester | Glacial Acetic Acid | Phthalimide | 2-(4,5-Dichloro-1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)thiophene-3-carboxylic acid ethyl ester |
| Ethylene diamine | N/A | Phthalimide | 5,6-Dichloro-2-(2-aminoethyl)isoindoline-1,3-dione |
Formation of 5,6-difluoro-1H-indene-1,3(2H)-dione via Condensation Reactions
The synthesis of 5,6-difluoro-1H-indene-1,3(2H)-dione from this compound is a notable example of a condensation reaction. rsc.org This transformation is achieved by reacting this compound with tert-butyl acetoacetate (B1235776) in the presence of triethylamine (B128534) and acetic anhydride. rsc.org The reaction proceeds through a base-catalyzed dimerization process in ethanol, resulting in the formation of the target indenedione with a high yield of 84%. rsc.org
The resulting 5,6-difluoro-1H-indene-1,3(2H)-dione is a valuable intermediate. For instance, it can be further reacted to generate polymers. One such polymer, PBin, is synthesized via a nucleophilic aromatic substitution (SnAr) polymerization with 3,3,3′,3′-tetramethyl-1,1′-spirobiindane-5,5′,6,6′-tetraol. rsc.org This polymer exhibits interesting properties, such as a colorimetric response to volatile amines, making it useful for sensing applications. rsc.org Mechanistic studies suggest that the color change is due to an amine-induced keto-enol tautomerization of the bindone (B167395) moiety within the polymer structure. rsc.org
Table 1: Synthesis of 5,6-difluoro-1H-indene-1,3(2H)-dione
| Reactants | Reagents/Solvents | Product | Yield | Reference |
| This compound | tert-butyl acetoacetate, triethylamine, acetic anhydride, ethanol | 5,6-difluoro-1H-indene-1,3(2H)-dione | 84% | rsc.org |
Decarboxylation Pathways
Catalyst-Mediated Decarboxylation to Fluoroaromatic Carboxylic Acids (e.g., 3,4-difluorobenzoic acid)
This compound can be efficiently converted to 3,4-difluorobenzoic acid through a catalyst-mediated decarboxylation reaction. google.com This process involves heating the anhydride in a high-boiling solvent such as N-methyl-2-pyrrolidone (NMP), dimethyl acetamide, or quinoline. google.com The reaction can be conducted at temperatures ranging from 120 to 215°C. google.com
The use of a catalyst significantly enhances the reaction's efficiency. google.com Suitable catalysts include copper, copper oxides (cuprous or cupric), copper salts, and halides or salts of zinc, cadmium, silver, and nickel. google.com A preferred method utilizes 5 to 10% cupric oxide (CuO) as the catalyst in NMP, with the reaction mixture heated for 2-3 hours. google.com Under these conditions, the conversion to 3,4-difluorobenzoic acid is complete with no detectable side products. google.com The product can then be isolated by acidifying the reaction mixture and extracting it with a suitable solvent like ethyl acetate (B1210297) or diethyl ether. google.com
This decarboxylation is a key step in the synthesis of other valuable compounds. For example, 3,4-difluorobenzoic acid can be further processed to produce 3-chloro-4,5-difluorobenzoic acid through nitration followed by chlorodenitrination.
Table 2: Catalytic Decarboxylation of this compound
| Starting Material | Solvent | Catalyst | Temperature | Product | Reference |
| This compound | N-methyl-2-pyrrolidone | CuO | 175-215°C | 3,4-difluorobenzoic acid | google.com |
| This compound | Dimethyl acetamide | Cu, Cu salts, Zn/Cd/Ag/Ni salts | 120-215°C | 3,4-difluorobenzoic acid | google.com |
| This compound | Quinoline | None (optional catalyst) | 175-215°C | 3,4-difluorobenzoic acid | google.com |
Barton Bromodecarboxylation Reaction in Derivative Synthesis
The Barton bromodecarboxylation reaction provides a pathway for the synthesis of brominated difluoroaromatic compounds from derivatives of this compound. This reaction has been utilized to synthesize 2-bromo-4,5-difluorobenzoic acid from difluorophthalic anhydride. researchgate.netresearchgate.net While this method highlights the utility of decarboxylative bromination, it is primarily reported for producing the structural isomer, 2-bromo-4,5-difluorobenzoic acid.
Key limitations of this approach include challenges with regioselectivity, often leading to mixtures of brominated isomers that require careful purification, and typically lower yields of less than 70% due to the occurrence of competing side reactions.
Losen Rearrangement in Derivative Synthesis
Similar to the Barton reaction, the Losen rearrangement offers another route for the synthesis of bromo-difluorobenzoic acids from difluorophthalic anhydride derivatives. smolecule.com This rearrangement has also been employed in the synthesis of 2-bromo-4,5-difluorobenzoic acid. researchgate.netresearchgate.netevitachem.com The Losen rearrangement involves the conversion of a hydroxamic acid to an isocyanate, which can then be further transformed to the desired product. This method, like the Barton bromodecarboxylation, can face challenges in terms of yield and regioselectivity.
Derivatives and Advanced Chemical Transformations of 4,5 Difluorophthalic Anhydride
Synthesis of Functionalized Fluoroaromatic Compounds
The electron-withdrawing nature of the fluorine atoms and the anhydride (B1165640) ring makes 4,5-difluorophthalic anhydride a key precursor in the synthesis of various halogenated and functionalized aromatic molecules.
Preparation of 2-Bromo-4,5-difluorobenzoic acid
The synthesis of 2-Bromo-4,5-difluorobenzoic acid from this compound has been successfully achieved through multiple synthetic routes, offering efficient pathways to this valuable intermediate. tandfonline.comtandfonline.com Two prominent methods are the Losen rearrangement and the Barton bromodecarboxylation reaction. tandfonline.comresearchgate.net
An alternative approach involves the Barton bromodecarboxylation. In this method, the difluorophthalic anhydride is first converted to an intermediate which is then treated with the sodium salt of 2-thio-1-hydroxypyridine to yield an intermediate in 75% yield. tandfonline.com Subsequent reaction steps lead to the formation of 2-bromo-4,5-difluorobenzoic acid. tandfonline.com Both of these procedures have been demonstrated to be scalable for producing multigram quantities of the target compound. tandfonline.com
| Reaction Step | Reagents | Yield | Reference |
| Hydroxamic acid formation | Hydroxylamine (B1172632) | 78% | tandfonline.com |
| Losen rearrangement | p-toluenesulfonyl chloride, aqueous base | 80% | tandfonline.com |
| Sandmeyer reaction | t-butylnitrite, copper (II) bromide | 72% | tandfonline.com |
| Barton bromodecarboxylation intermediate | Sodium salt of 2-thio-1-hydroxypyridine | 75% | tandfonline.com |
Formation of other Halogenated Derivatives
Beyond bromination, this compound can be a starting point for creating other halogenated derivatives. For instance, the synthesis of 3-chloro-4,5-difluorobenzoic acid can be achieved from this compound through a multi-step process. This involves decarboxylation of the anhydride, followed by nitration and then chlorodenitrination to replace the nitro group with a chlorine atom. The fluorine atoms on the benzene (B151609) ring can also undergo nucleophilic substitution reactions, allowing for the introduction of various other functional groups.
Polymer Chemistry and Materials Science Applications
The unique properties conferred by the fluorine atoms make this compound an attractive monomer for the synthesis of high-performance polymers with applications in materials science.
Integration into Polyanhydride Architectures
Polyanhydrides are a class of biodegradable polymers known for their use in controlled drug delivery systems due to their susceptibility to hydrolytic degradation. researchgate.netresearchgate.net The synthesis of polyanhydrides can be achieved through methods like melt condensation polymerization. researchgate.net this compound can be integrated into polyanhydride backbones to modify the polymer's properties. The incorporation of fluorine atoms can enhance hydrophobicity and thermal stability. rsc.orgrsc.org The general synthesis of polyanhydrides involves the reaction of diacid monomers, which can be derived from anhydrides like this compound, often using acetic anhydride in a melt polymerization process. iastate.edumdpi.com
Copolymerization Strategies involving this compound
Copolymerization is a versatile strategy to tailor the properties of polymers. Anhydrides, such as maleic anhydride, are known to readily copolymerize with a variety of monomers, including styrene. tue.nl This tendency towards copolymerization can be exploited with this compound to create copolymers with specific functionalities. By selecting appropriate comonomers, it is possible to control properties such as solubility, thermal characteristics, and chemical resistance. The copolymerization can be carried out using free radical polymerization techniques. tue.nl
| Polymer Property | Typical Value/Characteristic | Reference |
| Glass Transition Temperature (Tg) | Tunable from -2°C to 88°C | rsc.orgrsc.org |
| Thermal Stability (Decomposition Onset) | >280°C | rsc.orgrsc.org |
| Hydrophobicity (Water Contact Angle) | >90° | rsc.orgrsc.org |
Application in Resistive Switching Materials
The integration of fluorine atoms into organic molecules has been identified as a promising strategy for enhancing the performance of electronic devices. In the field of data storage, this compound serves as a key building block for synthesizing advanced resistive switching (RS) materials. acs.org Resistive switching devices are considered a potential next-generation information storage technology due to their capacity for in-memory computing. espublisher.com
Researchers have designed and synthesized a series of new azo-cored analogues, including F₂IDAZO, which is derived from this compound (also known as 5,6-difluorophthalic anhydride). acs.org These materials are typically prepared through a sequence of diazotization-coupling, reduction, and condensation reactions. acs.org The introduction of fluorine substituents via the anhydride precursor has been shown to induce a transition from molecular J-aggregation to H-aggregation. acs.org This change leads to a more uniform morphology and increased hydrophobicity of the material's film, which significantly improves the device's stability in the atmosphere. acs.org
The resulting memory devices exhibit highly reproducible resistive switching performance. acs.org Specifically, the use of fluorinated anhydrides in the synthesis of polyimides and other functional polymers is a key area of investigation for creating both non-volatile and volatile memory behaviors. acs.orgrsc.org The enhanced performance includes a high total RS reproducibility of up to 96%, a more stable OFF state, and lower logic SET voltages, suggesting that fluorine-embedding via precursors like this compound is an effective method for developing highly reproducible and air-endurable organic multilevel-cell RS devices. acs.org
Intermediate in Pharmaceutical and Agrochemical Synthesis
This compound is a valuable intermediate in the synthesis of a variety of chemical compounds, particularly for the pharmaceutical and agrochemical industries. Its derivative, 4,5-difluorophthalic acid, is recognized as a crucial building block in organic synthesis. The presence of fluorine atoms in the aromatic ring is a key feature, as fluorine can enhance the pharmacological properties of the final compounds, leading to greater efficacy and selectivity in biological applications.
The anhydride can be converted into other useful intermediates. For instance, it can be decarboxylated to produce 3,4-difluorobenzoic acid, a known precursor in the synthesis of potential antidepressant drugs and anti-cancer agents. google.com Furthermore, it is used in the preparation of 4,5-difluoroanthranilic acid, which in turn is an intermediate for creating antibacterial compounds. google.com
| Derivative | Application Area | Reference |
|---|---|---|
| F₂IDAZO | Resistive Switching Materials | acs.org |
| 3,4-Difluorobenzoic acid | Intermediate for Anticancer and Antidepressant Agents | google.com |
| 4,5-Difluoroanthranilic acid | Intermediate for Antibacterial Compounds | google.com |
| Fluorinated Phthalocyanines | Materials Science (Dye-Sensitized Solar Cells) |
The chemical structure of this compound makes it an important precursor for a range of biologically active molecules. The anhydride's reactivity allows it to be a starting point for complex syntheses. The fluorine substituents it imparts to derivative molecules are known to improve metabolic stability and binding affinity, which are critical properties for effective drugs. For example, the synthesis of 4,5-difluoroanthranilic acid from the anhydride provides a pathway to novel antibacterial agents. google.com
This compound and its derivatives are utilized in the design of Proteolysis-Targeting Chimeras (PROTACs). google.com PROTACs are heterobifunctional molecules engineered to recruit a specific protein of interest (POI) to an E3 ubiquitin ligase, leading to the degradation of the target protein. explorationpub.comtocris.com This event-driven, catalytic mechanism represents a transformative therapeutic approach. tocris.com
The design of a PROTAC involves three key components: a ligand that binds the POI (the "warhead"), a ligand for an E3 ligase (the "anchor"), and a chemical linker that connects them. explorationpub.comtocris.com this compound serves as a versatile chemical building block for constructing these components. Its structure can be incorporated into the linker or used to synthesize the complex ligands required for binding to the POI or the E3 ligase, such as cereblon (CRBN). tocris.com
The development of novel anticancer agents is a significant application for derivatives of this compound. nih.gov The intermediate 3,4-difluorobenzoic acid, which is synthesized via the decarboxylation of this compound, has been explicitly used in the preparation of potential anti-cancer agents. google.com Furthermore, the broader class of fluorinated compounds is of high interest in oncology. For example, novel 4,5-diazafluorene (B6599424) derivatives have been designed as potential anticancer drugs that function by targeting and stabilizing telomeric G-quadruplex DNA structures, thereby inhibiting cancer cell growth. nih.gov While not a direct derivative, this illustrates the utility of the core structural motifs that can be accessed from precursors like this compound.
This compound is a precursor for the synthesis of fluorinated anthra-9,10-quinone derivatives. Anthraquinones are an important class of compounds used as dyes, pigments, and have applications in medicinal chemistry and materials science. thieme-connect.dewikipedia.org The primary method for their synthesis is the Friedel–Crafts acylation reaction. thieme-connect.de
In this reaction, a phthalic anhydride derivative reacts with an aromatic compound, such as benzene or hydroquinone (B1673460), in the presence of a Lewis acid catalyst like aluminum trichloride (B1173362) (AlCl₃). thieme-connect.dethieme-connect.de Using this compound in this process allows for the creation of anthraquinones with fluorine atoms on the quinone structure. For instance, the reaction of a difluorophthalic anhydride with hydroquinone can produce difluoro-dihydroxyanthra-9,10-quinones. thieme-connect.de These fluorinated derivatives are explored for various applications, including their use in molecular electronics. researchgate.net
Reactions with Complex Organic Molecules
This compound participates in several types of reactions with complex organic molecules to yield functional materials and chemical intermediates.
| Reaction Type | Reactant(s) | Product | Significance | Reference |
|---|---|---|---|---|
| Condensation | Aromatic diamines | Polyimides | Synthesis of high-performance polymers for electronics | rsc.org |
| Friedel–Crafts Acylation | Hydroquinone, AlCl₃/NaCl | Difluoro-dihydroxyanthra-9,10-quinone | Precursor for dyes and functional materials | thieme-connect.de |
| Ring-opening / Rearrangement | Hydroxylamine | 4,5-Difluoroanthranilic acid (via intermediates) | Intermediate for antibacterial agents | google.com |
| Decarboxylation | Heat, Copper catalyst | 3,4-Difluorobenzoic acid | Intermediate for pharmaceuticals | google.com |
| Condensation | Reduced azo compounds | Azo-cored imides (e.g., F₂IDAZO) | Development of resistive switching materials | acs.org |
Key reactions include:
Condensation with Amines: It reacts with various aromatic diamines to form polyimides, a class of high-performance polymers with applications in electronics and memory devices. rsc.org It also undergoes condensation with complex amines, such as the reduced product of N,N-dimethyl-4-((4-nitrophenyl)diazenyl)aniline, to create the F₂IDAZO molecule used in resistive switching materials. acs.org
Friedel-Crafts Acylation: As detailed previously, it reacts with aromatic compounds like hydroquinone in the presence of a Lewis acid to form fluorinated anthraquinone (B42736) structures. thieme-connect.de
Ring-Opening and Rearrangement: The anhydride ring can be opened by nucleophiles. For example, reaction with hydroxylamine in a basic medium opens the ring to form a benzoate (B1203000) intermediate, which can then be further processed to yield 4,5-difluoroanthranilic acid. google.com
Decarboxylation: When heated in a high-boiling solvent like N-methyl-2-pyrrolidone with a copper-based catalyst, this compound undergoes selective decarboxylation to yield 3,4-difluorobenzoic acid. google.com
Formation of Derivatives with Pentacyclic Triterpenes (e.g., Betulinic Acid, Oleanolic Acid)
The reaction of this compound with pentacyclic triterpenes, such as betulinic acid and oleanolic acid, typically involves the esterification of hydroxyl groups on the triterpene skeleton. This process results in the formation of monoester derivatives, where the anhydride ring is opened by a nucleophilic attack from the alcohol moiety of the triterpene. nih.govmdpi.com This synthetic strategy is often employed to modify the biological properties of the natural products. mdpi.commdpi.com
Research has shown that the introduction of a 4,5-difluorophthalic monoester moiety to these triterpenes can influence their biological activity. For instance, a 4,5-difluorophthalic monoester of betulinic acid, known as derivative 25 , demonstrated a notable inhibition of GDP/GTP exchange in the K-RAS4BG12D protein, a key player in cancer signaling pathways. nih.gov This derivative showed improved inhibition compared to its non-fluorinated phthalic acid counterpart. nih.gov
The synthesis of these derivatives is generally achieved by reacting the triterpene with this compound in a suitable solvent, sometimes with heating. rsc.org For example, the reaction of betulinic acid with this compound can be carried out at 100 °C for five days. rsc.org Similarly, derivatives of oleanolic acid have been prepared through a multi-step sequence that includes a final reaction with this compound. nih.govchemrxiv.org
| Parent Triterpene | Derivative Name/Number | Key Research Finding | Reference |
|---|---|---|---|
| Betulinic Acid | 4,5-Difluorophthalic monoester 25 | Showed improved inhibition of GDP/GTP exchange for K-RAS4BG12D. | nih.gov |
| Betulin | 3-O-(4,5-Difluorophthaloyl)betulin | Introduction of the 4,5-difluorophthalic monoester at position 3 resulted in a derivative that inhibited GDP/GTP exchange in K-RAS4BG12D in the high nanomolar range. | nih.gov |
| Oleanolic Acid | Oleanoyl 4,5-difluoro-2-(hydroxycarbamoyl)benzoate 42 | Prepared via a sequence involving reaction with this compound. | nih.govchemrxiv.org |
Cycloaddition Reactions with Azomethine Ylides
This compound can participate as a dipolarophile in 1,3-dipolar cycloaddition reactions. Specifically, it can react with azomethine ylides, which are transient 1,3-dipoles. nih.govmdpi.com Azomethine ylides are typically generated in situ from various precursors, such as the thermal ring-opening of aziridines or the condensation of an α-amino acid with an aldehyde or ketone. nih.govmdpi.com
The reaction of a phthalic anhydride with an azomethine ylide proceeds through a [3+2] cycloaddition mechanism, where the ylide adds across one of the carbonyl groups of the anhydride. mdpi.comrsc.org This transformation leads to the formation of a spiro-fused heterocyclic system. In the case of this compound, the reaction with an azomethine ylide is expected to yield a spiro(isobenzofuran-1,5'-oxazolidin)-3-one derivative. rsc.org The resulting cycloadducts are often unstable and can be further transformed, for example, through reduction, to yield more stable products like 1(3H)-isobenzofuranones. rsc.org
The cycloaddition reaction provides a pathway to complex heterocyclic structures, such as pyrrolo[3,4-f]isoindole-5,7-diones, which are valuable scaffolds in medicinal chemistry. The fluorine substituents on the benzene ring of the anhydride are expected to influence the reactivity and regioselectivity of the cycloaddition.
| Reactants | Expected Product Class | Reaction Type | Reference |
|---|---|---|---|
| This compound + Azomethine Ylide | Spiro(isobenzofuran-1,5'-oxazolidin)-3-ones / Pyrrolo[3,4-f]isoindole-5,7-dione derivatives | 1,3-Dipolar Cycloaddition | mdpi.comrsc.org |
Computational and Spectroscopic Characterization Studies
Computational Chemistry for Structural and Electronic Insights
Computational chemistry serves as a powerful tool to predict and understand the behavior of 4,5-Difluorophthalic Anhydride (B1165640) at a molecular level.
Density Functional Theory (DFT) Studies on Reaction Pathways and Properties
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. While specific DFT studies exclusively on 4,5-Difluorophthalic Anhydride are not widely published, extensive research on related di-substituted phthalic anhydrides, such as 4,5-dichlorophthalic anhydride, provides valuable insights. mdpi.comresearchgate.net These studies typically employ the B3LYP functional with a 6-311G(d,p) basis set to analyze chemical and physical characteristics. mdpi.comresearchgate.net
DFT calculations are instrumental in:
Predicting Molecular Geometry: Optimizing the three-dimensional structure of the molecule to its lowest energy state.
Analyzing Electronic Properties: Determining the distribution of electron density, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). mdpi.com The spatial distribution of these frontier orbitals helps in identifying the most probable sites for nucleophilic and electrophilic attacks. mdpi.com
Investigating Reaction Mechanisms: DFT can model the transition states and energy profiles of reactions involving the anhydride, such as its reaction with nucleophiles to form phthalimides or dicarboxylic acids. mdpi.com This allows for a theoretical understanding of the reaction pathways and the relative stability of intermediates and products. mdpi.com
For instance, in studies of analogous compounds, DFT has been used to understand the reactivity with various amines and thiosemicarbazide (B42300). mdpi.comresearchgate.net These computational approaches are crucial for designing new synthetic routes and predicting the properties of novel materials derived from this compound.
Molecular Docking and Modeling for Ligand-Target Interactions
Molecular docking and modeling are computational techniques used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. While specific molecular docking studies focusing on this compound itself are not prevalent in the literature, research on derivatives of similar phthalic anhydrides highlights the utility of this approach. For example, phthalic anhydride derivatives have been studied for their interaction with biological targets, and molecular docking has been employed to understand these interactions.
The general process involves:
Preparation of the Ligand: The 3D structure of the this compound derivative is generated and optimized.
Preparation of the Receptor: The 3D structure of the biological target (e.g., a protein or enzyme) is obtained from a database like the Protein Data Bank.
Docking Simulation: A docking program is used to explore the possible binding modes of the ligand within the active site of the receptor.
Analysis of Results: The predicted binding poses are ranked based on a scoring function, and the interactions (e.g., hydrogen bonds, hydrophobic interactions) are analyzed.
These studies are vital in the field of drug discovery and materials science, where understanding the interaction between a molecule and its target is key to its function.
Advanced Spectroscopic Techniques for Characterization
A suite of spectroscopic techniques is essential for the unambiguous identification and structural elucidation of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹⁹F, ¹³C NMR) for Structural Elucidation
NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution.
¹H NMR (Proton NMR): The ¹H NMR spectrum of this compound is expected to be simple due to the molecular symmetry. It would show a triplet for the two equivalent aromatic protons. prepchem.com One reported spectrum in CDCl₃ shows a triplet at 7.73 ppm. prepchem.com
¹⁹F NMR (Fluorine-19 NMR): ¹⁹F NMR is particularly informative for fluorinated compounds. The fluorine atoms in this compound are chemically equivalent and would give rise to a single signal. The chemical shift for aromatic fluorine atoms (Ar-F) typically falls in the range of +80 to +170 ppm relative to CFCl₃. ucsb.edu The exact chemical shift would be influenced by the electron-withdrawing anhydride group.
¹³C NMR (Carbon-13 NMR): The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to the symmetry of this compound, a reduced number of signals would be expected compared to the total number of carbon atoms. The spectrum would feature signals for the carbonyl carbons, the fluorine-bearing aromatic carbons, and the other aromatic carbons. The chemical shifts are influenced by the electronegativity of the attached fluorine atoms and the anhydride functionality.
| ¹H NMR Data |
| Chemical Shift (ppm) |
| 7.73 |
Fourier-Transform Infrared (FT-IR) Spectroscopy for Functional Group Identification
FT-IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The FT-IR spectrum of this compound is characterized by strong absorption bands corresponding to the anhydride functional group. prepchem.com
Key characteristic peaks include:
Symmetric and Asymmetric C=O Stretching: Cyclic anhydrides show two distinct carbonyl stretching bands. spectroscopyonline.com For this compound, these are observed at approximately 1877 cm⁻¹ and 1794 cm⁻¹. prepchem.com The higher frequency band is typically the symmetric stretch, while the lower frequency, more intense band is the asymmetric stretch for cyclic anhydrides. spectroscopyonline.com
C-O-C Stretching: A strong band corresponding to the C-O-C stretching of the anhydride ring is also prominent, typically observed around 1220 cm⁻¹. prepchem.com
Aromatic C-H Stretching: A weaker band above 3000 cm⁻¹ (e.g., 3025 cm⁻¹) is indicative of the aromatic C-H bonds. prepchem.com
C-F Stretching: The carbon-fluorine stretching vibrations would also be present, typically in the region of 1000-1400 cm⁻¹.
| FT-IR Data |
| Wavenumber (cm⁻¹) |
| 3025 |
| 1877 |
| 1794 |
| 1505 |
| 1220 |
| 910 |
| 780 |
Mass Spectrometry (MS, HRMS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is an analytical technique that ionizes chemical species and sorts the ions based on their mass-to-charge ratio. It is used to determine the molecular weight and elemental composition of a compound.
UV-Vis Spectroscopy for Electronic Transitions and Aggregation Studies
Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique employed to investigate the electronic transitions within a molecule and to study aggregation phenomena. For aromatic compounds like this compound, this method provides insights into the π-electron system and the non-bonding electrons present on the oxygen atoms of the anhydride group.
Detailed analysis of the UV-Vis spectrum of this compound reveals the characteristic absorption bands that arise from electronic transitions. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. In the case of phthalic anhydride and its derivatives, two primary types of electronic transitions are expected: π → π* (pi to pi antibonding) and n → π* (non-bonding to pi antibonding) transitions.
The π → π* transitions typically result in strong absorption bands and are associated with the excitation of electrons from the aromatic π system. The n → π* transitions involve the excitation of non-bonding electrons, such as those on the carbonyl oxygens, to an antibonding π* orbital. These transitions are generally weaker than π → π* transitions.
A study on the absorption spectra of various phthalic anhydride derivatives provides a foundational understanding of the electronic behavior of this class of compounds. uni.edu For the parent compound, phthalic anhydride, absorption maxima are observed around 287 nm and 295 nm in carbon tetrachloride. nih.gov These absorptions are attributed to the π → π* transitions of the benzene (B151609) ring and the carbonyl groups.
Furthermore, UV-Vis spectroscopy is a powerful tool for studying the aggregation of molecules in solution. Changes in the concentration of a solution containing an aggregating species can lead to deviations from the Beer-Lambert law. These deviations can manifest as hyperchromic (increase in absorbance) or hypochromic (decrease in absorbance) effects, or as shifts in the absorption maxima. Such spectral changes can provide evidence for the formation of aggregates. However, no specific aggregation studies on this compound using UV-Vis spectroscopy have been identified in the surveyed literature.
In the context of industrial applications, particularly in the synthesis of polyimides from fluorinated anhydrides, the UV-Vis absorption properties are of practical importance. For instance, a patent related to fluorinated bis(phthalic anhydride)s specifies a low molar absorption coefficient at a wavelength of 360 nm as a desirable characteristic to avoid coloration in the final polyimide product. google.com This highlights the relevance of understanding the electronic spectra of compounds like this compound.
Interactive Data Table: UV-Vis Absorption Data for Phthalic Anhydride
The following table presents the available UV-Vis absorption data for the parent compound, phthalic anhydride, which serves as a reference for understanding the spectral properties of its derivatives.
| Compound | Solvent | Absorption Maximum (λmax) | Molar Extinction Coefficient (ε) | Reference |
| Phthalic Anhydride | Carbon Tetrachloride | 287 nm | log E = 3.2 | nih.gov |
| Phthalic Anhydride | Carbon Tetrachloride | 295 nm | log E = 3.3 | nih.gov |
| This compound | Not Available | Not Available | Not Available |
Emerging Research Directions and Future Perspectives
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity
The industrial synthesis of phthalic anhydrides has historically relied on the catalytic gas-phase oxidation of ortho-xylene or naphthalene. google.comwikipedia.org The standard catalyst for this process is vanadium pentoxide (V₂O₅), often modified with other metal oxides to improve performance. wikipedia.orgosti.gov Research is ongoing to develop more efficient catalytic systems. The goal is to enhance reaction rates and selectivity, particularly for substituted anhydrides like 4,5-Difluorophthalic anhydride (B1165640).
Future research is focused on:
Catalyst Modification: Investigating the effects of different promoters and support materials for V₂O₅ catalysts to increase their activity and lifespan. The aim is to achieve higher yields and reduce by-product formation in the oxidation of fluorinated precursors.
Homogeneous Catalysis: Exploring liquid-phase oxidation routes using novel homogeneous catalysts that could offer milder reaction conditions and higher selectivity compared to traditional gas-phase oxidation.
Dehydration Catalysts: In the final step of synthesis, where a dicarboxylic acid is converted to an anhydride, research into more efficient dehydration methods is crucial. While simple reagents like acetic anhydride are effective, catalytic methods could reduce waste and energy consumption. google.comprepchem.com For instance, the use of aliphatic carboxylic anhydrides is a known method for dehydrating fluorinated bis(phthalic acid) compounds. google.com
Development of Sustainable and Environmentally Benign Synthetic Routes
Creating "green" chemical processes is a major goal in modern chemistry. For 4,5-Difluorophthalic anhydride, this involves developing synthetic pathways that minimize hazardous waste and are more atom-economical.
Key areas of development include:
Alternative Starting Materials: Current syntheses may start from materials like 4,5-dichlorophthalic anhydride, which requires a halogen-exchange reaction to introduce the fluorine atoms. google.com Research into routes that begin with already fluorinated precursors could be more environmentally friendly by avoiding large amounts of halide waste.
Greener Reagents and Solvents: One documented synthesis involves the dehydration of 4,5-difluorophthalic acid by refluxing in acetic anhydride. prepchem.com While effective, the development of catalytic dehydration methods that avoid the use of stoichiometric anhydride reagents would represent a significant green advancement. The search for bio-based monomers, such as 2,5-Furandicarboxylic acid, as alternatives to petroleum-derived chemicals in polymer synthesis highlights a broader trend that could influence future production strategies for specialty monomers like this compound. researchgate.net
Electrochemical Methods: Electrosynthesis offers a promising sustainable alternative for oxidation reactions, potentially reducing the need for chemical oxidants and operating under milder conditions. nih.gov Exploring the electrochemical oxidation of fluorinated precursors could lead to a cleaner synthesis route.
Design of Advanced Materials with this compound as a Building Block
This compound is a valuable monomer for creating high-performance polymers, particularly polyimides. The presence of fluorine atoms imparts desirable properties such as thermal stability, chemical resistance, and specific optical and dielectric characteristics.
Future research in this area is directed towards:
High-Performance Polyimides: Fluorinated polyimides are essential for advanced applications in electronics and optics. google.com this compound can be polymerized with various diamines to produce polyimides with tailored properties. google.com These polymers are used as wiring board materials, in photosensitive applications, and as liquid crystal alignment layers. google.comnih.gov
Enhanced Material Properties: Research focuses on how the specific placement of fluorine atoms in the anhydride monomer influences the final properties of the polymer. For example, incorporating this compound can improve the solubility of the resulting polyimide in organic solvents, making it easier to process, while also enhancing its thermal stability, as indicated by higher glass transition temperatures (Tg). nih.gov
Novel Polymer Architectures: Beyond linear polyimides, researchers are exploring the use of this compound to create more complex polymer structures, such as crosslinked networks and copolymers, to achieve unique combinations of mechanical, thermal, and optical properties for next-generation technologies. nih.gov
Further Investigation into Biological and Pharmacological Applications
While this compound itself is not a therapeutic agent, it serves as a crucial intermediate in the synthesis of biologically active molecules.
A significant application is its role in the production of quinolone antibacterials. google.com
Intermediate for Quinolones: The anhydride is a precursor to 4,5-difluoroanthranilic acid. google.com This anthranilic acid derivative is a key starting material for a class of potent quinolone antibiotics, which are effective against a broad spectrum of bacteria. google.com
Scaffold for New Drug Discovery: The reactivity of the anhydride ring allows for the synthesis of a wide range of derivatives, such as phthalimides and dicarboxylic acids, by reacting it with various nucleophiles. nih.govmdpi.com This versatility makes it an attractive scaffold for combinatorial chemistry and the discovery of new drug candidates. Researchers are exploring derivatives of related cyclic anhydrides for potential antiviral, antitumor, and antimicrobial activities. nih.gov
Theoretical and Experimental Synergy in Understanding Complex Reaction Mechanisms
Combining computational chemistry with experimental work provides a deeper understanding of molecular structure, reactivity, and reaction pathways. For this compound and its derivatives, this synergy is crucial for predicting properties and designing new synthetic strategies.
DFT Studies: Density-functional theory (DFT) is a powerful tool used to model chemical and physical properties. Studies on related molecules like 4,5-dichlorophthalic anhydride use DFT to analyze reactivity towards nucleophiles, confirming experimental findings from NMR and IR spectroscopy. nih.govmdpi.comnih.gov Such theoretical calculations can predict the most likely sites for chemical attack and elucidate the electronic structure of the molecule. nih.govresearchgate.net
Predicting Reactivity and Properties: By applying theoretical models to this compound, researchers can predict its behavior in polymerization reactions and its potential to form stable, high-performance materials. Computational studies can also help in understanding the electronic transitions and spectroscopic properties of the molecule and its derivatives. researchgate.net
Mechanism Elucidation: The synergy between theory and experiment is essential for mapping out complex reaction mechanisms. For instance, in the synthesis of derivatives, computational analysis can help rationalize the observed product distribution and guide the optimization of reaction conditions for higher yields and selectivity. mdpi.com
Q & A
Q. What are the primary synthetic routes for 4,5-difluorophthalic anhydride in laboratory settings?
Q. How is this compound characterized structurally and functionally?
- Methodological Answer : Spectroscopic Analysis :
- NMR : NMR is critical for confirming fluorination positions (δ = -110 to -120 ppm for aromatic F) .
- IR : Stretching vibrations at 1850–1800 cm (C=O of anhydride) and 1600–1500 cm (C-F) .
- Mass Spectrometry : ESI-MS or MALDI-TOF confirms molecular ion peaks at m/z 184.1 (CHFO) .
Physical Properties : - Topological Polar Surface Area (TPSA): 43.37 Ų (calculated) affects solubility in polar solvents .
- Thermal Stability: Decomposes above 250°C, verified via TGA .
Advanced Research Questions
Q. How does this compound react with amines or thiosemicarbazides?
- Methodological Answer : The anhydride undergoes nucleophilic attack at the carbonyl groups, forming imides or dicarboxylic acid derivatives. For example:
- With primary amines (e.g., methylamine), reflux in THF yields N-substituted phthalimides .
- With thiosemicarbazide, the reaction in ethanol/water produces thiosemicarbazone derivatives, monitored via NMR for NH and C=S bond formation .
Computational Validation : DFT studies (B3LYP/6-311G(d,p)) optimize transition states and predict regioselectivity .
Q. What solvent systems optimize reactions involving this compound?
- Methodological Answer : Solvent selection depends on the reaction mechanism:
- Polar aprotic solvents (DMF, DMSO): Enhance electrophilicity of the anhydride for nucleophilic substitutions .
- Chlorinated solvents (DCM, chloroform): Suitable for low-temperature reactions due to high solubility of fluorinated aromatics .
- Empirical Solubility Data :
| Solvent | Solubility (mg/mL) | TPSA Match |
|---|---|---|
| DMF | 120 | High |
| Toluene | 45 | Low |
Q. How can DFT studies enhance the design of this compound derivatives?
- Methodological Answer : DFT simulations (e.g., Gaussian 09 with B3LYP/6-311G(d,p)) predict electronic properties and reaction pathways:
- HOMO-LUMO Gaps : Fluorine substitution lowers LUMO energy, enhancing electrophilicity .
- Charge Distribution : Fluorine atoms withdraw electron density, directing nucleophilic attack to specific carbonyl positions .
- Validation : Compare computed IR spectra with experimental data to confirm intermediate structures .
Q. What are emerging applications of this compound in electronic materials?
- Methodological Answer : The compound serves as a precursor for:
- Polyimide Films : Copolymerization with diamines yields thermally stable, low-κ dielectrics for flexible electronics .
- Liquid Crystals : Fluorination improves mesophase stability; characterized via DSC and XRD .
- Optoelectronic Devices : Derivatives (e.g., fluorinated phthalocyanines) exhibit tunable absorption in UV-vis spectra .
Contradictions and Resolutions
- Synthetic Yield Variability : Lower yields in oxidation-cyclization routes (50–60%) vs. Halex reactions (65–75%) suggest competing side reactions (e.g., over-oxidation) . Mitigated by optimizing stoichiometry and reaction time.
- DFT vs. Experimental Reactivity : Computational models may overestimate regioselectivity; experimental validation via NMR is critical .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
